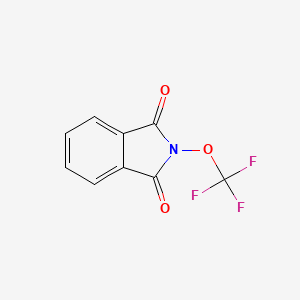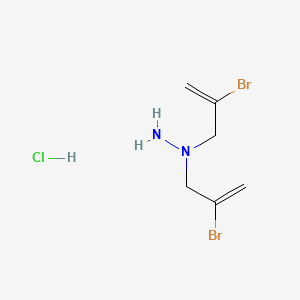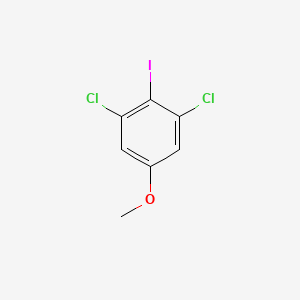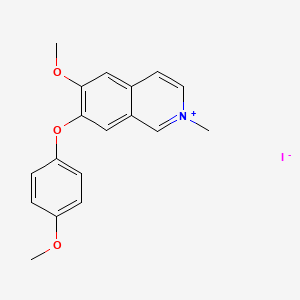
Tert-butyl 1-amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE, also known as tert-butyl 1,2,3,4-tetrahydro-6-isoquinolinylcarbamate, is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is a derivative of isoquinoline, a bicyclic aromatic compound, and is often used in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydroisoquinoline.
Protection of Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) to form the BOC-protected amine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the BOC-protected amine can be replaced by other nucleophiles under appropriate conditions.
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Applications De Recherche Scientifique
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.
Mécanisme D'action
The mechanism of action of 6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The BOC group serves as a protecting group, allowing selective reactions at other sites of the molecule .
Comparaison Avec Des Composés Similaires
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE can be compared with other similar compounds:
6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE: This compound lacks the BOC protecting group and is more reactive in nucleophilic substitution reactions.
1,2,3,4-TETRAHYDRO-ISOQUINOLINE: The parent compound without any substituents, used as a starting material in various synthetic routes.
6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE: A derivative with methoxy groups that exhibits different reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
tert-butyl 1-amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)10-4-5-11-9(8-10)6-7-16-12(11)15/h4-5,8,12,16H,6-7,15H2,1-3H3 |
Clé InChI |
COGANSBQALXHNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(NCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
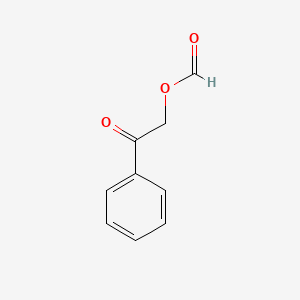
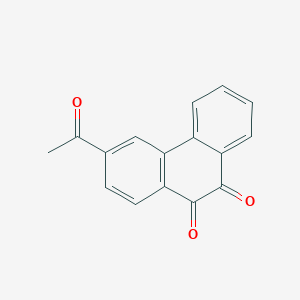
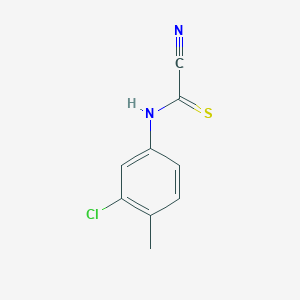
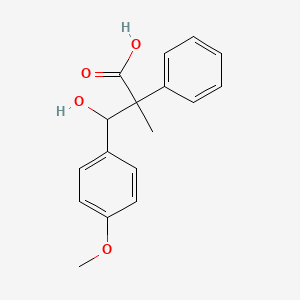
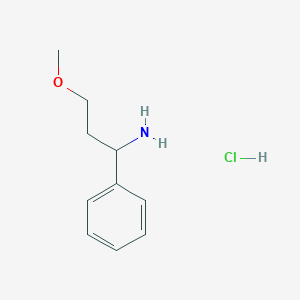
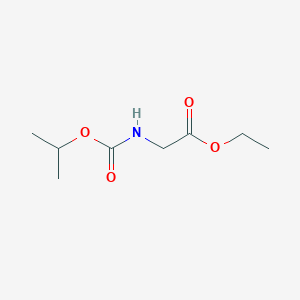
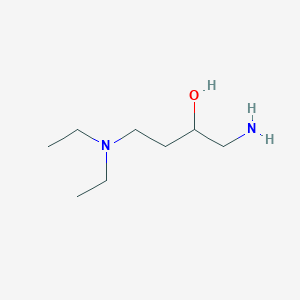

![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
